molecular formula C21H27N3O3 B5494652 1-(3-{[3-(azonan-1-ylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone

1-(3-{[3-(azonan-1-ylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone

Numéro de catalogue B5494652
Poids moléculaire: 369.5 g/mol
Clé InChI: NBDXXIZTXZBNMS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-{[3-(azonan-1-ylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as AZD-6244 or Selumetinib. It is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and survival.

Mécanisme D'action

AZD-6244 works by inhibiting the activity of the MAPK/ERK kinase (MEK) enzyme, which is upstream of the MAPK pathway. MEK is responsible for activating the downstream effector proteins that regulate cell growth and survival. By inhibiting MEK, AZD-6244 can block the activation of these effector proteins and prevent cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AZD-6244 have been extensively studied in preclinical and clinical settings. In cancer cells, AZD-6244 can induce cell cycle arrest, apoptosis, and senescence. It can also inhibit angiogenesis and metastasis, which are important processes in cancer progression. In non-cancerous cells, AZD-6244 has been shown to have minimal effects on normal cell growth and survival.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using AZD-6244 in lab experiments is its specificity for the MEK enzyme, which allows for targeted inhibition of the MAPK pathway. However, AZD-6244 may not be effective in all types of cancer cells, and resistance to the drug can develop over time. Additionally, the optimal dosage and treatment duration of AZD-6244 may vary depending on the type of cancer and the individual patient.

Orientations Futures

There are several potential future directions for research involving AZD-6244. One area of interest is the combination of AZD-6244 with other targeted therapies, such as immune checkpoint inhibitors or other MAPK pathway inhibitors. Another potential direction is the use of AZD-6244 in combination with chemotherapy or radiation therapy to enhance their effectiveness. Additionally, further studies are needed to determine the optimal dosage and treatment duration of AZD-6244 in different types of cancer.

Méthodes De Synthèse

The synthesis of AZD-6244 involves several steps, starting with the reaction of 5-bromo-1-(3-hydroxypropyl)-1H-pyrazole with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with 1-(3-aminopropyl)azepane-1-carboxamide to form the final product.

Applications De Recherche Scientifique

AZD-6244 has been studied for its potential use in cancer treatment, as the MAPK pathway is often dysregulated in cancer cells. Preclinical studies have shown that AZD-6244 can inhibit the growth of various types of cancer cells, including melanoma, pancreatic cancer, and non-small cell lung cancer. Clinical trials have also been conducted to evaluate the safety and efficacy of AZD-6244 in cancer patients.

Propriétés

IUPAC Name

1-[3-[[3-(azonane-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-16(25)17-9-8-10-19(13-17)27-15-18-14-20(23-22-18)21(26)24-11-6-4-2-3-5-7-12-24/h8-10,13-14H,2-7,11-12,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDXXIZTXZBNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=CC(=NN2)C(=O)N3CCCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-{[3-(azonan-1-ylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.